molecular formula C20H28N2O3S2 B2710073 4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1428352-29-7

4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2710073
CAS No.: 1428352-29-7
M. Wt: 408.58
InChI Key: CJXNWFDODLJSGS-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide (CAS 1428352-29-7) is a synthetic organic compound with a molecular formula of C20H28N2O3S2 and a molecular weight of 408.6 g/mol . This benzenesulfonamide derivative features a complex structure that incorporates an ethoxy-substituted aromatic ring, a sulfonamide linker, and a piperidine moiety bearing a thiophene ring. While specific biological data for this exact molecule is limited in the public domain, its structural framework offers significant potential for various research applications. Compounds within the benzenesulfonamide class have been extensively studied for their ability to interact with diverse biological targets. For instance, structurally related sulfonamide derivatives have demonstrated potent activity as antagonists for neurotransmitter receptors, such as the Neuropeptide Y Y2 receptor, which is implicated in regulating energy balance, anxiety, and food intake . Other benzenesulfonamide compounds have been identified as the first selective antagonists for the 5-HT7 serotonin receptor, highlighting the potential of this chemical class in neuroscience research . Furthermore, recent investigations into similar molecules, such as 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), have revealed a promising mechanism of action involving the induction of ferroptosis in tumor cells . Ferroptosis is an iron-dependent form of programmed cell death, and its induction is an emerging strategy in oncology research. Studies show that these compounds can exert anti-tumor effects by targeting the KEAP1-NRF2-GPX4 signaling axis, leading to increased reactive oxygen species (ROS) and lipid peroxidation, ultimately triggering tumor cell death . Researchers may find this compound valuable as a building block in medicinal chemistry, for probing structure-activity relationships (SAR) in drug discovery programs, or as a candidate for screening against novel biological targets in oncology and central nervous system (CNS) disorders. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S2/c1-3-25-19-7-6-18(15-16(19)2)27(23,24)21-10-13-22-11-8-17(9-12-22)20-5-4-14-26-20/h4-7,14-15,17,21H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNWFDODLJSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including 4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide.

Case Study: Enzyme Inhibition

Research conducted by Nemr et al. demonstrated that similar benzenesulfonamide derivatives exhibit significant inhibition against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II, with promising results in inducing apoptosis in breast cancer cell lines (MDA-MB-231) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant bacteria.

Case Study: Antibacterial and Anti-biofilm Activity

A study published in Molecules assessed the antimicrobial efficacy of new thiopyrimidine–benzenesulfonamide compounds against various bacterial strains, including E. coli and Pseudomonas aeruginosa. The results indicated that these compounds could inhibit biofilm formation, which is crucial in treating infections caused by these resistant pathogens .

Mechanistic Studies

The mechanism of action for compounds like this compound often involves enzyme inhibition pathways that disrupt cellular processes in targeted pathogens or cancer cells.

Insights from Structural Studies

In silico studies have been performed to assess the drug-likeness and toxicity profiles of these compounds, suggesting that they possess favorable characteristics for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring and thiophene moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural elements of the target compound with analogous sulfonamide derivatives:

Compound Name Benzenesulfonamide Substituents Heterocyclic/Backbone Features Key Functional Groups Reference
Target Compound 4-Ethoxy, 3-methyl Piperidin-1-yl (thiophen-2-yl), ethyl linker Sulfonamide, thiophene -
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-Methyl Pyridin-3-yl (anilino) Anilino, sulfonamide
Udenafil-d7 (C₂₅H₂₉D₇N₆O₄S) 4-(Propoxy-d7) Pyrazolo[4,3-d]pyrimidin-5-yl Pyrrolidinyl, deuterated propoxy
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide 4-Fluoro-phenyl Pyrimidin-2-yl (formyl, isopropyl) Formyl, isopropyl, methyl sulfonamide
N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Biphenyl Piperidin-1-yl (tetramethyl), oxyethyl linker Biphenyl, dual sulfonamide

Key Observations:

  • Heterocyclic Moieties : The thiophene-piperidine combination in the target compound differs from pyridine (), pyrimidine (), or pyrazolo-pyrimidine (), which could influence target selectivity. Thiophene’s aromaticity and sulfur atom may favor interactions with hydrophobic binding pockets.
  • Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, whereas rigid linkers (e.g., biphenyl in ) might restrict binding modes.

Research Findings and Gaps

  • Structural Insights : Crystallographic data (using methods like SHELX ) are lacking for the target compound but could clarify conformational preferences.
  • Activity Data: No direct biological data are available for the target compound, unlike Udenafil-d7 (), which has established pharmacokinetic profiles. Comparative studies are needed to evaluate efficacy against relevant targets.
  • Synthetic Challenges : The thiophene-piperidine moiety may require specialized catalysts or protecting groups, as seen in multi-step syntheses of similar compounds ().

Biological Activity

4-Ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H25N2O3S
  • Molecular Weight : 365.54 g/mol

The biological activity of this compound primarily revolves around its interaction with bacterial and cancer cell pathways. Preliminary studies suggest that it may inhibit bacterial growth by targeting protein synthesis pathways, which is crucial for bacterial survival and replication.

Antimicrobial Activity

Recent research has demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 15.625 μM to 125 μM, indicating moderate to strong antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μM)Mechanism of Action
Compound AStaphylococcus aureus62.5Inhibition of protein synthesis
Compound BEscherichia coli31.2Disruption of cell wall synthesis
Compound CPseudomonas aeruginosa125Inhibition of nucleic acid synthesis

Anticancer Potential

In addition to its antibacterial properties, compounds structurally related to this compound have shown promise in cancer therapy. For example, studies involving piperidine derivatives indicate that they can induce apoptosis in cancer cells, with some compounds demonstrating better cytotoxicity than established chemotherapeutics like bleomycin .

Case Study: Piperidine Derivatives in Cancer Therapy

A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives not only inhibited cell proliferation but also induced significant levels of apoptosis, suggesting a potential therapeutic application for these compounds in oncology .

Biofilm Inhibition

Another area of interest is the compound's potential to inhibit biofilm formation in bacteria. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. Research has shown that similar sulfonamide derivatives can reduce biofilm formation significantly, with some achieving over 55% inhibition against Staphylococcus aureus biofilms .

Table 2: Biofilm Inhibition Data

Compound NameBacterial StrainBiofilm Inhibition (%)
Compound DStaphylococcus aureus55
Compound EPseudomonas aeruginosa45
Compound FEscherichia coli60

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the ethoxy and methyl groups (δ 1.35 ppm for ethoxy CH₃, δ 2.25 ppm for aromatic CH₃) and piperidine-thiophene linkage (δ 7.2–7.4 ppm for thiophene protons) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (calculated for C₂₁H₂₈N₂O₃S₂: 444.15 g/mol) with <2 ppm error .
  • HPLC-PDA : Purity >95% is achieved using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN, 70:30 to 30:70 gradient) .

How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s biological activity?

Advanced Research Question

  • Ethoxy Group : Enhances lipophilicity (logP ~3.2) compared to methoxy (logP ~2.8), improving membrane permeability in cellular assays .
  • Piperidine-thiophene moiety : The thiophene ring’s electron-rich structure facilitates π-π stacking with target proteins (e.g., kinase domains), as shown in docking studies .
  • SAR Table :
SubstituentIC₅₀ (nM)LogPSolubility (µg/mL)
4-Ethoxy-3-methyl12.33.28.5
4-Methoxy-3-methyl45.72.815.2

Data from analogs suggest ethoxy derivatives exhibit superior target binding .

What experimental protocols are recommended for evaluating this compound’s inhibitory activity in enzyme assays?

Advanced Research Question

  • Kinase Inhibition Assay : Use recombinant kinases (e.g., EGFR, PI3K) in a fluorescence-based ADP-Glo™ assay (10 µM ATP, 1 h incubation). IC₅₀ values are calculated via nonlinear regression .
  • Cellular Uptake : Radiolabel the compound with ³H and measure accumulation in HEK293 cells over 24 hours .
  • Negative Controls : Include parent sulfonamide lacking the piperidine-thiophene group to confirm target specificity .

How should researchers resolve contradictions in biological activity data across different assay platforms?

Advanced Research Question

  • Cross-Validation : Compare results from orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Buffer Optimization : Vary pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify assay-specific artifacts .
  • Meta-Analysis : Review literature on analogous benzenesulfonamides to contextualize discrepancies (e.g., solubility-driven false negatives) .

What strategies are effective for developing stability-indicating HPLC methods for this compound?

Advanced Research Question

  • Forced Degradation : Expose the compound to heat (60°C/48 h), acid (0.1M HCl), base (0.1M NaOH), and UV light (254 nm) to identify degradation products .
  • Column Selection : Use a phenyl-hexyl stationary phase to resolve degradation peaks (e.g., hydrolyzed sulfonamide at RRT 0.92) .
  • Validation Parameters : Include precision (%RSD <2%), accuracy (90–110%), and LOD/LOQ (0.1 µg/mL) per ICH Q2(R1) .

How can computational modeling predict the compound’s interaction with potential therapeutic targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 or carbonic anhydrase IX (grid size: 25 ų). The piperidine-thiophene group shows hydrogen bonding with Arg120/His94 residues .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .

What are the key degradation pathways under accelerated stability conditions?

Advanced Research Question

  • Hydrolysis : The sulfonamide bond cleaves in acidic conditions (t₁/₂ ~8 h at pH 2) .
  • Oxidation : Thiophene ring forms sulfoxide derivatives under H₂O₂ exposure (confirmed via LC-MS) .
  • Photodegradation : UV light induces ethoxy group demethylation (isolated by preparative TLC) .

What engineering challenges arise during scale-up from milligram to gram quantities?

Advanced Research Question

  • Reactor Design : Switch from batch to flow chemistry for exothermic sulfonamide coupling (prevents thermal degradation) .
  • Purification : Replace column chromatography with crystallization (solvent: ethyl acetate/hexanes, 1:3) to improve throughput .
  • Waste Management : Neutralize acidic byproducts with CaCO₃ before disposal .

Which biochemical assays are optimal for identifying the compound’s molecular targets?

Advanced Research Question

  • Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose and incubate with cell lysates. Eluted proteins are identified via LC-MS/MS .
  • Phage Display : Screen a human proteome library to isolate binding partners (Kd measured via SPR) .
  • CRISPR Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .

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